molecular formula C13H10N2OS2 B2744309 N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide CAS No. 896343-64-9

N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide

Cat. No. B2744309
CAS RN: 896343-64-9
M. Wt: 274.36
InChI Key: HDVIUMCPUGHNSN-UHFFFAOYSA-N
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Description

“N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” is a novel heterocyclic amide derivative . It was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Synthesis Analysis

The compound was synthesized through a two-step reaction. The first step involved the formation of an acid chloride intermediate, followed by a reaction with key intermediates .


Molecular Structure Analysis

The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .

Scientific Research Applications

Agricultural Applications

Polymeric and Solid Lipid Nanoparticles for Sustained Release of Agricultural Chemicals: Thiophene derivatives, similar in structure to the core of N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide, have been used in the development of nanoparticle systems for the sustained release of fungicides, highlighting their potential application in agriculture for the prevention and control of fungal diseases in plants. These carrier systems offer advantages such as modified release profiles, reduced losses due to leaching or degradation, and decreased toxicity in the environment and humans (Campos et al., 2015).

Chemical Synthesis Methodologies

Synthesis of Thiophene Derivatives: Research has been conducted on the synthesis of thiophene derivatives, which are structurally related to N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide. These studies focus on developing new synthetic routes and understanding the chemical reactions of thiophene compounds, which could provide insights into synthesizing and manipulating N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide for various applications (Klemm et al., 1995).

Potential Antitumor Activities

Antitumor Benzothiazoles: Studies on benzothiazoles, which share the benzamide functionality with N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide, have revealed potent and selective antitumor properties against various cancer cell lines. These findings suggest the potential of structurally related compounds to serve as templates for developing new antitumor agents (Mortimer et al., 2006).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-11-4-2-3-9(7-11)12(16)15-13-10(8-14)5-6-18-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVIUMCPUGHNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide

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